(2Z)-2-(hydroxyimino)-N,N,N-trimethyl-3-oxobutan-1-aminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM is a chemical compound characterized by its unique structure, which includes a hydroxyimino group and a trimethylazanium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate or ethyl α-methylacetoacetate. The reaction conditions often include the use of acetic acid salts and room temperature settings. The yields of the desired product can vary, with reported yields ranging from 14% to 62% depending on the specific reactants and conditions used .
Industrial Production Methods
Industrial production methods for [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation can yield oxo derivatives, while reduction can produce amino derivatives. Substitution reactions can result in a variety of substituted compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of [(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds with active sites, while the trimethylazanium moiety can interact with negatively charged regions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butanoic acid, 2-(hydroxyimino)-3-oxo-, ethyl ester, (2Z)-: This compound shares a similar hydroxyimino group but differs in its ester functionality.
Benzyl (2Z)-2-(hydroxyimino)-3-oxobutanoate: Another similar compound with a benzyl group instead of the trimethylazanium moiety.
Uniqueness
[(2Z)-2-(HYDROXYIMINO)-3-OXOBUTYL]TRIMETHYLAZANIUM is unique due to its trimethylazanium group, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C7H15N2O2+ |
---|---|
Molekulargewicht |
159.21 g/mol |
IUPAC-Name |
[(2Z)-2-hydroxyimino-3-oxobutyl]-trimethylazanium |
InChI |
InChI=1S/C7H14N2O2/c1-6(10)7(8-11)5-9(2,3)4/h5H2,1-4H3/p+1 |
InChI-Schlüssel |
RWBBHBNKJAPDEL-UHFFFAOYSA-O |
Isomerische SMILES |
CC(=O)/C(=N\O)/C[N+](C)(C)C |
Kanonische SMILES |
CC(=O)C(=NO)C[N+](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.